1,3-Dioxolane-2-ethanol, 2-ethyl-
Overview
Description
1,3-Dioxolane-2-ethanol, 2-ethyl- is an organic compound belonging to the class of cyclic acetals. It is characterized by a five-membered ring containing two oxygen atoms and an ethyl group attached to the second carbon atom. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2-ethanol, 2-ethyl- can be synthesized through the condensation of carbonyl compounds with vicinal diols in the presence of an acid catalyst. A common method involves the use of ethanol to facilitate the formation of hemiacetals, which act as intermediates in the condensation process . The reaction typically proceeds under mild conditions, with the elimination of water to drive the equilibrium towards the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of 1,3-dioxolanes often employs continuous removal of water using a Dean-Stark apparatus or molecular sieves. Catalysts such as toluenesulfonic acid or zirconium tetrachloride are used to enhance the reaction efficiency . The process can be optimized to achieve high yields and reduce reaction times, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-2-ethanol, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, chromium trioxide.
Reduction: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,3-Dioxolane-2-ethanol, 2-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: Employed in the synthesis of biologically active molecules and as a solvent in biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, rubber goods, and paint-and-lacquer materials.
Mechanism of Action
The mechanism of action of 1,3-dioxolane-2-ethanol, 2-ethyl- involves the formation of stable cyclic acetals through the condensation of carbonyl compounds with vicinal diols. The presence of an acid catalyst facilitates the formation of hemiacetals, which then undergo further condensation to form the final product . This compound’s stability and reactivity make it an effective protecting group in organic synthesis.
Comparison with Similar Compounds
1,3-Dioxolane-2-ethanol, 2-ethyl- can be compared with other cyclic acetals such as:
1,3-Dioxane: Similar in structure but with a six-membered ring, offering different stability and reactivity profiles.
1,3-Dioxolane: Lacks the ethyl group, resulting in different chemical properties and applications.
1,3-Dioxolane-2-ethanol, 2-methyl-: Similar structure with a methyl group instead of an ethyl group, leading to variations in reactivity and use.
The uniqueness of 1,3-dioxolane-2-ethanol, 2-ethyl- lies in its specific structural features, which confer distinct chemical properties and make it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2-(2-ethyl-1,3-dioxolan-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-7(3-4-8)9-5-6-10-7/h8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJAMJORJVLCHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCCO1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552937 | |
Record name | 2-(2-Ethyl-1,3-dioxolan-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76964-27-7 | |
Record name | 2-(2-Ethyl-1,3-dioxolan-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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